(5E)-1-(2,3-Dimethylphenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-1-(2,3-Dimethylphenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a diazinane ring with a furan and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,3-Dimethylphenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic synthesis. The key steps include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan and pyrrolidine moieties: These groups can be introduced via substitution reactions, where the diazinane ring is functionalized with the furan and pyrrolidine groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine moieties.
Reduction: Reduction reactions can be used to modify the diazinane ring or other functional groups.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or biochemical tools.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its unique structure could interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-1-(2,3-Dimethylphenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall structure.
Cassanediterpenes: These compounds share some structural similarities but have different functional groups and biological activities.
Uniqueness
What sets (5E)-1-(2,3-Dimethylphenyl)-5-{[5-(pyrrolidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione apart is its unique combination of a diazinane ring with furan and pyrrolidine moieties
Properties
IUPAC Name |
(5E)-1-(2,3-dimethylphenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-6-5-7-17(14(13)2)24-20(26)16(19(25)22-21(24)27)12-15-8-9-18(28-15)23-10-3-4-11-23/h5-9,12H,3-4,10-11H2,1-2H3,(H,22,25,27)/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXXVCSMDJBGK-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCCC4)C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)N4CCCC4)/C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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